2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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Overview
Description
2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with acetohydrazide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the bromophenyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the triazole ring and bromophenyl group.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- 2-[(5-{[(4-fluorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Uniqueness
- Bromophenyl Group : The presence of the bromophenyl group in 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide provides unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
2-[[5-[(4-bromoanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6OS/c1-2-20-11(7-16-10-5-3-9(14)4-6-10)18-19-13(20)22-8-12(21)17-15/h3-6,16H,2,7-8,15H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMKDCATCWNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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